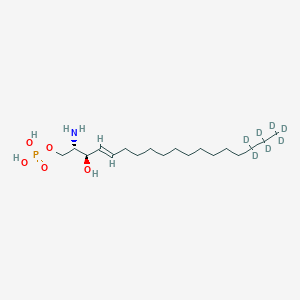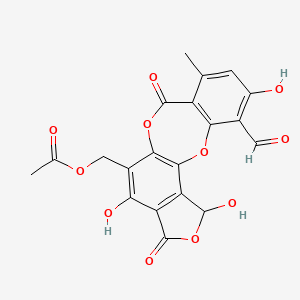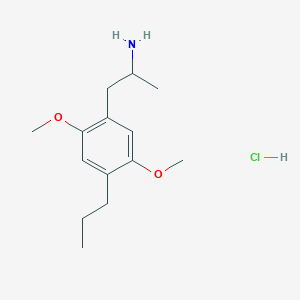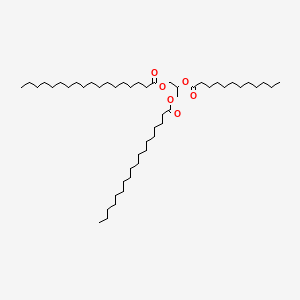![molecular formula C19H17BF2N2 B3026116 (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)
(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron
Overview
Description
The compound (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron is also known as Difluoro 2- 1- (3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl -3,5-dimethyl-1H-pyrrolato-N boron . It has a molecular weight of 262.11 and its empirical formula is C14H17BF2N2 . This compound is used in photonic and optical materials .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a boron atom, two fluorine atoms, and two nitrogen atoms, along with carbon and hydrogen . More detailed structural analysis would require advanced computational chemistry tools.Physical And Chemical Properties Analysis
This compound has a melting point of 262-266 °C . It is a powder form and its fluorescence is λex 493 nm; λem 504 nm in methanol .Scientific Research Applications
Boron Neutron Capture Therapy (BNCT)
The compound C25H31BF2N2O has been identified as a potential boron trace drug for Boron Neutron Capture Therapy (BNCT), a cancer treatment method. It exhibits a distorted BN2F2 tetrahedral geometry, demonstrating solubility in dimethyl sulfoxide, dimethylformamide, and methanol, which could be crucial for its application in medical imaging and therapy (Morimoto et al., 2015).
Luminescent Materials
Luminescent N,O-chelated chroman-BF2 complexes, structural variants of BODIPY, have been synthesized and characterized for their potential use in fluorescent materials and sensors. These complexes exhibit high stability and fluorescent properties, making them suitable for applications in optical materials and bioimaging (Singh et al., 2013).
Organic Solar Cells
Novel push-pull chromophores containing BF2-azopyrrole derivatives have been designed for organic solar cells. These chromophores utilize a donor-acceptor system to enhance the efficiency of solar energy conversion, demonstrating the compound's potential in renewable energy technologies (Ko, 2016).
Catalysis and Hydrogen Production
BODIPY-cobaloxime complexes have been investigated for their role in catalyzing the reduction of water to hydrogen gas under electrochemical conditions. Although these complexes did not catalyze the reaction photochemically, their significant activity under electrochemical conditions indicates their potential in hydrogen production and storage (Manton et al., 2014).
pH-Sensing Materials
8-Hydroxyquinoline-substituted boron-dipyrromethene compounds have been synthesized and characterized for their OFF-ON-OFF type of pH-sensing properties. These findings are relevant for the development of pH sensors and indicators in various chemical and biological contexts (Chen et al., 2011).
Mechanism of Action
Target of Action
STY-BODIPY, also known as (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron, primarily targets Reactive Oxygen Species (ROS) in cells and organisms . ROS are a series of oxidants, including superoxide (O 2•− ), hydrogen peroxide (H 2 O 2 ), hydroxyl radical (HO • ), and other related compounds .
Mode of Action
STY-BODIPY acts as a fluorogenic probe for radical-trapping antioxidant (RTA) activity . It interacts with its targets (ROS) by undergoing co-autoxidation with a hydrocarbon co-substrate . This interaction can be quantified by monitoring the loss of absorbance at 571 nm .
Biochemical Pathways
The primary biochemical pathway affected by STY-BODIPY is lipid peroxidation, a radical-mediated chain reaction that converts lipids into lipid hydroperoxides and other oxidation products . This process has been implicated in the pathogenesis of virtually every type of degenerative disease .
Pharmacokinetics
For instance, it is soluble in benzene and methyl acetate , which can impact its bioavailability.
Result of Action
The primary result of STY-BODIPY’s action is the inhibition of lipid peroxidation, thereby reducing oxidative stress . It has been used to measure the activity of RTAs, as well as the kinetics and stoichiometry of RTA reactions in cell-free assays .
Action Environment
The action of STY-BODIPY can be influenced by the environment in which it is used. For instance, its effectiveness as a fluorogenic probe for RTA activity has been demonstrated in phospholipid liposomal environments . Additionally, factors such as temperature and the presence of other compounds can impact the compound’s action, efficacy, and stability .
Future Directions
Biochemical Analysis
Biochemical Properties
STY-BODIPY plays a significant role in biochemical reactions, particularly in the measurement of the activity of RTAs, as well as the kinetics and stoichiometry of RTA reactions in cell-free assays
Molecular Mechanism
It’s known that it’s involved in the co-autoxidation process with a hydrocarbon co-substrate
Properties
IUPAC Name |
2,2-difluoro-4,6-dimethyl-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BF2N2/c1-14-12-15(2)23-19(14)13-18-11-10-17(24(18)20(23,21)22)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMCBDAQPKMBB-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC4=CC=CC=C4)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C4=CC=CC=C4)C)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)



![octadecanedioic acid-1-[(1R,2S)-2-(benzoylamino)-1-[[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]carbonyl]-2-phenylethyl] ester](/img/structure/B3026044.png)
![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)
![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)

![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)


![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)
![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)

